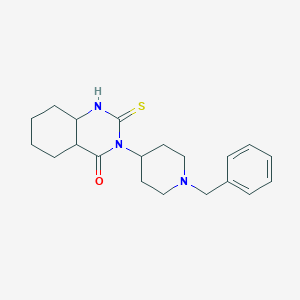

3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c24-19-17-8-4-5-9-18(17)21-20(25)23(19)16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14H2,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGTZIPKNQFMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C(=S)N2)C3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a piperidine derivative.

Construction of the Quinazolinone Core: The quinazolinone core is often constructed through a condensation reaction between an anthranilic acid derivative and an appropriate amine or isocyanate.

Thioxo Group Addition: The thioxo group is introduced by reacting the quinazolinone intermediate with a sulfurizing agent such as phosphorus pentasulfide or Lawesson’s reagent.

Industrial Production Methods:

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and safety.

Catalysis: Using catalysts to lower activation energy and increase reaction rates.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Benzyl halides or other alkylating agents in the presence of a base.

Major Products:

Oxidation Products: Benzyl alcohols, ketones, or quinazolinone oxides.

Reduction Products: Dihydroquinazoline derivatives.

Substitution Products: Various benzyl-substituted derivatives.

Scientific Research Applications

Case Studies

A study published in Nature Communications demonstrated that a related quinazolinone derivative effectively reduced tumor growth in xenograft models by inhibiting Plk1 activity. The compound was evaluated for its pharmacokinetic properties and showed favorable absorption and distribution characteristics, making it a candidate for further development as an anticancer agent .

Muscarinic Receptor Modulation

The compound has been investigated for its potential as a muscarinic receptor antagonist, which could be beneficial in treating neurological disorders such as Alzheimer's disease. Research suggests that derivatives of this compound can modulate cholinergic signaling, which is crucial for cognitive function .

In Vivo Studies

In vivo studies have reported that compounds with similar structures can improve cognitive deficits in animal models of Alzheimer’s disease by enhancing synaptic plasticity and reducing neuroinflammation . These findings support the potential application of 3-(1-benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one in developing treatments for neurodegenerative diseases.

Antiviral Properties

Recent investigations have highlighted the antiviral potential of quinazolinone derivatives against various viral strains. The compound's structure allows it to interact with viral proteins, inhibiting their function and thereby preventing viral replication .

Efficacy Against Specific Viruses

Research has shown that certain analogs of quinazolinone compounds exhibit micromolar activity against viruses such as HIV and dengue virus. These studies suggest that this class of compounds could serve as lead candidates for antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of This compound is crucial for optimizing its pharmacological properties. Modifications to the benzyl and piperidine moieties can significantly influence biological activity and selectivity.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Key Observations :

- Antifungal Activity : The 4-phenyl-thiazol-2-yl derivative demonstrates specificity against Aspergillus spp., likely due to thiazole’s affinity for fungal enzymes .

- Antibacterial/Analgesic Activity : The 3-methoxyphenyl analog’s dual activity may arise from methoxy group interactions with bacterial membranes and pain receptors .

- Substituent Position Impact : Trifluoromethylphenyl at position 3 with 6-Cl substitution (compound 3a) shows superior efficacy, highlighting the role of electron-withdrawing groups .

Structure-Activity Relationships (SAR)

- Lipophilicity : Benzyl-piperidine and trifluoromethylphenyl groups enhance membrane permeability, critical for CNS-targeting agents.

- Electron Effects : Electron-withdrawing groups (e.g., Cl, CF₃) improve antifungal/antibacterial potency by increasing electrophilicity .

- Heterocyclic Moieties : Thiazole and benzothiazole substituents may confer anticancer activity via kinase inhibition .

Biological Activity

The compound 3-(1-benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (referred to as Compound A ) is a member of the quinazolinone family, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with Compound A, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Compound A is characterized by the following features:

- Core Structure : Quinazolinone ring

- Functional Groups : Thioxo group at position 2 and a benzyl-piperidine moiety at position 3

This unique combination of structural elements contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds within the quinazolinone class exhibit significant anticancer properties. For instance, derivatives similar to Compound A have shown promising results in inhibiting various cancer cell lines. Specifically, in vitro assays revealed that certain derivatives demonstrated IC50 values in the low micromolar range against colorectal and breast cancer cells .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT116 (Colorectal) | 1.61 |

| Compound B | MDA-MB-231 (Breast) | 0.05 |

Antileishmanial Activity

In silico studies have also highlighted the potential of Compound A as an anti-leishmanial agent. Molecular docking simulations indicated strong binding affinities to key enzymes involved in Leishmania metabolism, such as Pyridoxal Kinase and Trypanothione Reductase. The binding energies were reported as follows:

These findings were supported by in vitro testing, which confirmed that both compounds exhibited significant anti-leishmanial activity, with Compound B showing superior efficacy.

The mechanisms through which Compound A exerts its biological effects are multifaceted:

- Apoptosis Induction : Compounds derived from quinazolinones have been shown to modulate apoptosis regulators such as Bax and Bcl-2, leading to increased apoptosis in cancer cells .

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at various phases (G1 and G2/M), which is crucial for their anticancer efficacy .

- Enzyme Inhibition : The interaction with key metabolic enzymes in pathogens like Leishmania suggests a mechanism involving competitive inhibition, disrupting essential biochemical pathways .

Study 1: Anticancer Efficacy

A study conducted on a series of quinazolinone derivatives demonstrated that those with specific substitutions at the 6-position exhibited enhanced cytotoxicity against breast cancer cell lines. The introduction of trifluoromethyl groups was particularly noted for improving activity by up to 8-fold compared to unsubstituted analogs .

Study 2: Anti-Leishmanial Activity

In another investigation focused on anti-leishmanial properties, researchers synthesized several quinazolinone derivatives and evaluated their efficacy against Leishmania donovani. The most potent compound showed an IC50 value significantly lower than that of standard treatments, indicating its potential as a new therapeutic option .

Q & A

Q. What are the common synthetic routes for 3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, and what factors influence yield optimization?

- Methodological Answer : A typical synthesis involves multi-step reactions, such as the condensation of substituted benzaldehydes with methyl thioacetate to form intermediate quinazolinone derivatives, followed by hydrogenation or substitution reactions to introduce the benzyl-piperidine moiety . Yield optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For instance, hydrogenation steps may require palladium catalysts under inert atmospheres to prevent undesired byproducts .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography confirm structural integrity . For example, ¹H NMR can resolve the thioxo group’s proton environment (δ ~12-13 ppm) and the benzyl-piperidine moiety’s aromatic and aliphatic signals .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s in vitro pharmacokinetic properties, such as metabolic stability or enzyme inhibition?

- Methodological Answer : Use microsomal stability assays (e.g., liver microsomes) to evaluate metabolic degradation rates. For enzyme inhibition (e.g., kinases or phosphatases), employ fluorescence-based or radiometric assays with purified enzymes. For instance, competitive binding studies with ATP analogs can quantify inhibition constants (Ki) . Parallel LC-MS/MS analysis ensures accurate quantification of parent compound and metabolites .

Q. What experimental strategies are effective for resolving contradictions in reported biological activity data (e.g., inconsistent IC50 values across studies)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or compound purity. Validate activity by:

Q. How can the compound’s environmental fate and ecotoxicological impact be evaluated in long-term studies?

- Phase 1 : Determine physicochemical properties (logP, solubility) to model environmental partitioning.

- Phase 2 : Conduct biotic/abiotic degradation studies (e.g., hydrolysis under varying pH, photolysis).

- Phase 3 : Assess chronic toxicity using multi-trophic models (e.g., Daphnia magna for aquatic toxicity, soil microcosms for terrestrial impact) .

Q. What strategies are recommended for identifying and quantifying synthetic impurities or degradation products?

- Methodological Answer : Use orthogonal chromatographic methods:

- HPLC-DAD/MS : Detect impurities with UV-Vis and mass spectral libraries (e.g., m/z shifts indicating oxidation or hydrolysis).

- Forced degradation studies : Expose the compound to stress conditions (heat, light, acidic/basic hydrolysis) to simulate degradation pathways. For example, thioxo groups may oxidize to sulfoxides under light exposure, identifiable via MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.